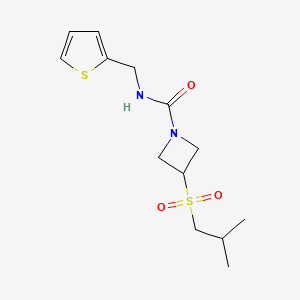

![molecular formula C25H29N3O6S B2569579 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 932513-02-5](/img/structure/B2569579.png)

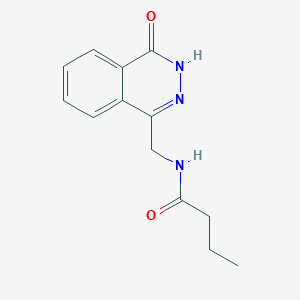

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazoline, which is a type of heterocyclic compound. Quinazolines have a wide range of applications in medicinal chemistry and are found in many pharmaceutical drugs .

Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. In general, quinazolines are stable compounds and can form hydrogen bonds, which can affect their solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Novel heterocyclic compounds derived from visnagenone and khellinone, including those with benzodifuran and thiazolopyrimidine frameworks, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds show significant COX-2 inhibition, analgesic, and anti-inflammatory properties, highlighting their potential in drug development for pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Agents

- Quinazolinone and thiazolidinone derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds exhibit notable efficacy against various microbial strains, suggesting their potential use as antimicrobial agents (Desai et al., 2011).

Antifungal and Antibacterial Study

- A study on fluoroquinolone-based 4-thiazolidinones elaborates on their synthesis and antimicrobial evaluation. These compounds demonstrate significant antifungal and antibacterial activities, indicating their potential for developing new antimicrobial drugs (Patel & Patel, 2010).

Metabolism Study

- Research on HM-30181, a P-glycoprotein inhibitor, details its in vitro and in vivo metabolism in rats, providing valuable insights into the metabolic pathways of complex organic molecules. This knowledge is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Paek et al., 2006).

Photostabilizers for PVC

- Thiophene derivatives have been synthesized and evaluated as photostabilizers for poly(vinyl chloride), showcasing the application of organic compounds in material science to enhance the durability and lifespan of plastics (Balakit et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S/c1-15(2)26-23(30)17-6-8-18-19(12-17)27-25(28(24(18)31)10-11-32-3)35-14-20(29)16-7-9-21(33-4)22(13-16)34-5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTXGOTUFFBPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

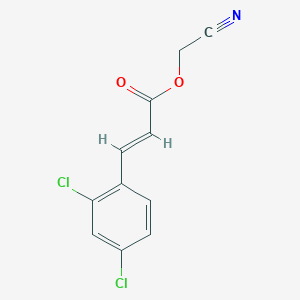

![2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2569502.png)

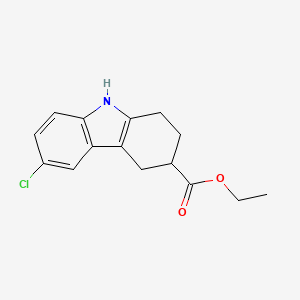

![(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2569504.png)

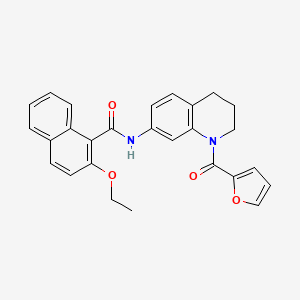

![4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2569505.png)

![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea](/img/structure/B2569506.png)

![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)

![N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE](/img/structure/B2569519.png)